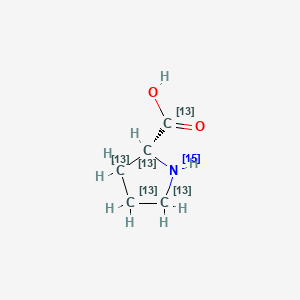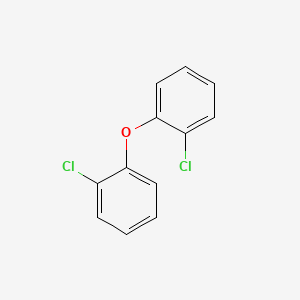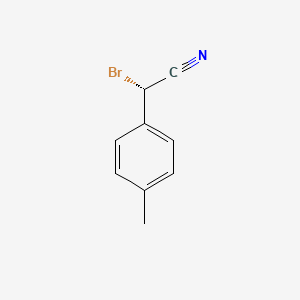![molecular formula C27H24O7 B13829936 [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by its multiple benzoyloxy groups and a hexanone backbone, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate typically involves multi-step organic reactions. One common method includes the esterification of a hexanone derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the benzoyloxy groups.
Aplicaciones Científicas De Investigación
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] acetate
- [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] propionate
Uniqueness
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate is unique due to its specific structural configuration and the presence of multiple benzoyloxy groups. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C27H24O7 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C27H24O7/c1-19(32-25(29)20-11-5-2-6-12-20)24(34-27(31)22-15-9-4-10-16-22)23(17-18-28)33-26(30)21-13-7-3-8-14-21/h2-16,18-19,23-24H,17H2,1H3/t19-,23+,24-/m1/s1 |
Clave InChI |
HNKXXOKDADJQAI-VEXUSMLFSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@H](CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C(C(CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)




![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)

